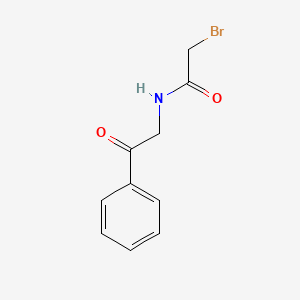

Bromoacetamidoacetophenone

Overview

Description

Bromoacetamidoacetophenone is a derivative of acetophenone, which is a significant topic in the field of organic chemistry . It is known to be a significant intermediate in organic synthesis and finds extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .

Synthesis Analysis

The bromination of various acetophenone derivatives, including this compound, was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored . The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques . These techniques include Raman spectroscopy, Fourier transform infrared spectroscopy (FTIR), Ultraviolet–visible (UV–Vis) spectroscopy, X-ray photoelectron spectroscopy (XPS), Diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS), and X-ray diffraction (XRD) .Chemical Reactions Analysis

The bromination reaction of carbonyl compounds is a crucial aspect of organic chemistry . α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis . The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined by measuring one or more of the analyte’s chemical or physical properties . In UV–Vis spectroscopy, the amount of light absorbed by the sample allows the determination of the physical and chemical properties of the specimen .Scientific Research Applications

Affinity Labeling and Active Site Identification

Bromoacetophenone derivatives function as affinity reagents for specific enzymes, facilitating the identification of active sites within those enzymes. For instance, they have been utilized in labeling human aldehyde dehydrogenase, specifically targeting a unique tryptic peptide within the enzyme. This application allowed for the identification of Glu-268 as an active site of aldehyde dehydrogenase, marking a significant step in understanding the enzyme's structure and function (Abriola et al., 1987). Furthermore, the specificity of bromoacetophenone for reacting with Glu-268 and Cys-302 residues has been detailed, providing insights into the enzyme's partial-site reactivity and the mechanism behind activity loss upon interaction (Abriola et al., 1990).

Investigating DNA Interactions

Bromoacetophenone-based compounds have been designed to investigate DNA interactions, specifically through photoinduced cleavage. These compounds, when excited, can generate radicals capable of hydrogen atom abstraction, leading to DNA strand breaks. Studies on 4'-bromoacetophenone derivatives have explored their potential as photoinducible DNA cleaving agents, offering a tool for studying DNA repair mechanisms and the effects of DNA damage (Wender & Jeon, 1999).

Spectroscopic and Physical Property Alterations

The impact of biofield energy treatment on 4-bromoacetophenone has been examined, revealing significant effects on its physical and thermal properties. Such studies offer a novel perspective on how external energy fields could influence chemical compound characteristics, potentially opening new avenues for material modification and application (Trivedi et al., 2015).

Safety and Hazards

Future Directions

The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . Bromoacetamidoacetophenone, being a significant intermediate in organic synthesis, could potentially play a role in the development of new drug conjugates .

Properties

IUPAC Name |

2-bromo-N-phenacylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c11-6-10(14)12-7-9(13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANBUAMOIMFTLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801276997 | |

| Record name | 2-Bromo-N-(2-oxo-2-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801276997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14372-44-2 | |

| Record name | 2-Bromo-N-(2-oxo-2-phenylethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14372-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-(2-oxo-2-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801276997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

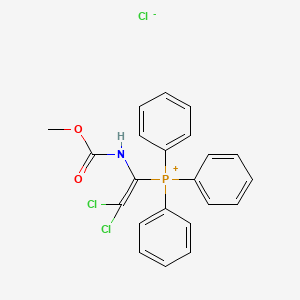

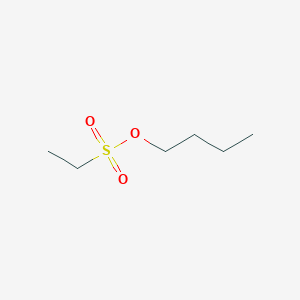

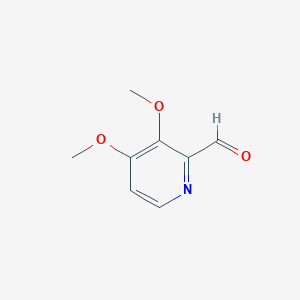

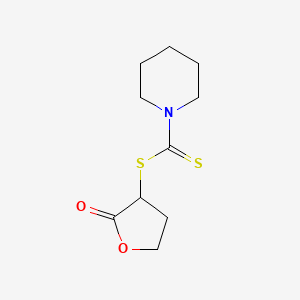

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({2-[(dimethylamino)methyl]phenyl}methyl)-1H-indazole-6-sulfonamide](/img/structure/B1652327.png)

![Methyl 3-({[4-(dimethylamino)butan-2-yl]sulfamoyl}methyl)benzoate](/img/structure/B1652328.png)

![N-(1-cyclopropylethyl)-2-{3,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}acetamide](/img/structure/B1652332.png)

![tert-butyl 4-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1652344.png)

![N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate](/img/structure/B1652346.png)